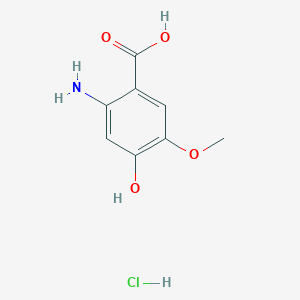

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is an organic compound with the molecular formula C8H9NO4·HCl It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Functional Group Introduction: The amino, hydroxy, and methoxy groups are introduced through a series of chemical reactions, such as nitration, reduction, and methylation.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce an amine.

Aplicaciones Científicas De Investigación

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-methoxybenzoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.

2-Hydroxy-5-methoxybenzoic acid: Lacks the amino group, which may influence its chemical properties and applications.

2-Amino-4,5-dimethoxybenzoic acid:

Uniqueness

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is unique due to the combination of amino, hydroxy, and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Actividad Biológica

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (AHMBA) is an organic compound characterized by its unique combination of amino, hydroxy, and methoxy functional groups. This structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and industrial applications. This article explores the biological activity of AHMBA, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

AHMBA has the molecular formula C₈H₉NO₄·HCl and is classified as a derivative of benzoic acid. The presence of the amino group (-NH₂), hydroxy group (-OH), and methoxy group (-OCH₃) enhances its reactivity and biological potential compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₄·HCl |

| Molecular Weight | 201.62 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of AHMBA is primarily attributed to its interaction with specific molecular targets and pathways within biological systems. Research indicates that AHMBA may:

- Modulate Inflammatory Pathways : AHMBA has been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in anti-inflammatory therapies.

- Engage with Enzymatic Targets : The compound may inhibit enzymes involved in various metabolic pathways, potentially impacting cell proliferation and apoptosis.

- Exhibit Antioxidant Properties : AHMBA demonstrates the ability to scavenge free radicals, which can contribute to its protective effects against oxidative stress.

Antimicrobial Activity

AHMBA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Antioxidant Activity

AHMBA's antioxidant capacity has been evaluated using several assays. The DPPH radical scavenging assay revealed an IC₅₀ value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC₅₀ = 35 µg/mL).

Case Studies

- Anti-inflammatory Effects : In a controlled study involving animal models, AHMBA administration reduced inflammation markers significantly compared to the control group. The reduction in TNF-alpha levels was notable, suggesting therapeutic potential for inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that AHMBA can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Comparative Analysis with Similar Compounds

To understand the unique aspects of AHMBA's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-5-methoxybenzoic acid | Lacks hydroxy group | Weaker antioxidant properties |

| 2-Hydroxy-5-methoxybenzoic acid | Lacks amino group | Limited antimicrobial activity |

| 2-Amino-4,5-dimethoxybenzoic acid | Contains an additional methoxy group | Enhanced reactivity but lower anti-inflammatory effects |

Propiedades

IUPAC Name |

2-amino-4-hydroxy-5-methoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4.ClH/c1-13-7-2-4(8(11)12)5(9)3-6(7)10;/h2-3,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGUJCOVUVZWEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.